4-(Ethylthio)benzyl alcohol 4-(Ethylthio)benzyl alcohol
Brand Name: Vulcanchem
CAS No.: 81518-54-9
VCID: VC4481153
InChI: InChI=1S/C9H12OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3
SMILES: CCSC1=CC=C(C=C1)CO
Molecular Formula: C9H12OS
Molecular Weight: 168.25

4-(Ethylthio)benzyl alcohol

CAS No.: 81518-54-9

Cat. No.: VC4481153

Molecular Formula: C9H12OS

Molecular Weight: 168.25

* For research use only. Not for human or veterinary use.

4-(Ethylthio)benzyl alcohol - 81518-54-9

Specification

CAS No. 81518-54-9
Molecular Formula C9H12OS
Molecular Weight 168.25
IUPAC Name (4-ethylsulfanylphenyl)methanol
Standard InChI InChI=1S/C9H12OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3
Standard InChI Key YDBSCPRFIBRIKZ-UHFFFAOYSA-N
SMILES CCSC1=CC=C(C=C1)CO

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

4-(Methylthio)benzyl alcohol (C₈H₁₀OS) features a benzyl alcohol backbone with a methylthio (-SCH₃) substituent at the para position. The hydroxyl (-OH) and methylthio groups confer distinct electronic and steric properties, influencing reactivity in catalytic and biological systems .

Spectroscopic Identification

  • ¹H NMR: Benzylic protons adjacent to the hydroxyl group resonate at δ 4.5–5.0 ppm as a triplet, while aromatic protons appear as a doublet near δ 7.2–7.4 ppm .

  • IR Spectroscopy: O-H stretching (~3200–3600 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) confirm functional groups .

Physical Properties

PropertyValue
Molecular Weight154.23 g/mol
Melting Point41–43°C
Boiling Point108–109°C (0.4 mmHg)
Flash Point>110°C
SolubilityModerate in polar solvents

Data derived from thermal analysis and chromatographic studies .

Synthetic Methodologies

Laboratory-Scale Synthesis

The reduction of 4-(methylthio)benzaldehyde using sodium borohydride (NaBH₄) in ethanol at room temperature yields the alcohol with >90% efficiency. Purification via recrystallization or column chromatography ensures high purity (>98%) .

Industrial Production

A multi-step process optimizes cost and scalability:

  • Thioether Formation: Reaction of p-chlorobenzaldehyde with methyl mercaptan in toluene.

  • Reduction: Catalytic hydrogenation or NaBH₄-mediated reduction to the alcohol.

  • Derivatization: Conversion to 4-(methylthio)benzyl chloride using HCl .

Chemical Reactivity and Applications

Oxidation Reactions

Catalytic oxidation to 4-(methylthio)benzaldehyde varies by catalyst:

Catalyst SystemYield (%)Conditions
ABNO@PMO-IL-Br98RT, O₂, solvent-free
Pd/AlO(OH) nanoparticles6380°C, NMO oxidant

Steric hindrance from the -SCH₃ group reduces efficiency in metal-based systems, while organocatalysts achieve near-quantitative yields .

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antihyperglycemic agents: Pyrazole derivatives targeting glucose metabolism.

  • Anticancer drugs: Apoptosis-inducing molecules via mitochondrial pathways .

Biological Activity

Cytotoxicity Profiling

Cell LineIC₅₀ (µM)Mechanism
BT-474 (Breast)0.59ROS-mediated apoptosis
HeLa (Cervical)1.25Mitochondrial membrane depolarization

Dose-dependent cytotoxicity correlates with ROS accumulation, triggering caspase-3 activation .

Antioxidant Capacity

In DPPH radical scavenging assays, 4-(methylthio)benzyl alcohol exhibits an EC₅₀ of 12.5 µM, comparable to ascorbic acid (EC₅₀ 10.2 µM) .

Catalytic and Electronic Effects

Substituent Influence

  • Steric Effects: The -SCH₃ group hinders substrate adsorption on Pt@CHs catalysts, reducing turnover frequency by 40% compared to methoxy analogs .

  • Electronic Effects: Sulfur’s electron-donating resonance enhances aromatic ring electron density, stabilizing transition states in oxidation reactions .

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